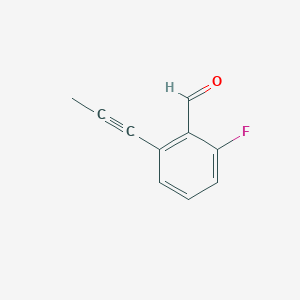

2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde

Description

2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde (C₁₀H₇FO) is a fluorinated benzaldehyde derivative featuring a prop-1-yn-1-yl substituent at the 6-position and a fluorine atom at the 2-position of the aromatic ring. The aldehyde group at the 1-position confers reactivity typical of aromatic aldehydes, such as participation in condensation and nucleophilic addition reactions.

Properties

CAS No. |

608515-62-4 |

|---|---|

Molecular Formula |

C10H7FO |

Molecular Weight |

162.16 g/mol |

IUPAC Name |

2-fluoro-6-prop-1-ynylbenzaldehyde |

InChI |

InChI=1S/C10H7FO/c1-2-4-8-5-3-6-10(11)9(8)7-12/h3,5-7H,1H3 |

InChI Key |

FTUILIVRMOKUMY-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=C(C(=CC=C1)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences between 2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde and analogous compounds identified in the evidence:

Key Observations:

Electronic Effects: The propynyl group in the target compound introduces sp-hybridized carbon atoms, creating a linear geometry and strong electron-withdrawing effects. This contrasts with pyrrolidinyl or pyrazolyl substituents (e.g., in and ), which may donate electron density via nitrogen lone pairs. Fluorine’s inductive effect further polarizes the aromatic ring, increasing the aldehyde’s electrophilicity compared to non-fluorinated analogs.

Pyridine-based analogs (e.g., ) exhibit greater electron deficiency in the aromatic system, which may alter redox behavior or catalytic activity.

Hydrogen Bonding and Crystallography: While direct data are absent, fluorine and aldehyde groups in the target compound likely participate in hydrogen bonding (F as acceptor, aldehyde O as donor/acceptor), influencing crystal packing. Similar interactions are well-documented in fluorinated benzaldehydes .

Functional Group Compatibility

- Aldehyde Reactivity: The target compound’s aldehyde group is more electrophilic than those in non-fluorinated analogs, facilitating nucleophilic additions (e.g., Grignard reactions). This property is shared with other fluorinated benzaldehydes but distinct from pyridine-based derivatives, where the ring’s electron deficiency may compete for reactivity .

- Alkyne Functionality : The propynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in saturated or heterocyclic substituents ().

Preparation Methods

Protection-Oxidation Sequence

Starting with 2-fluoro-6-bromobenzaldehyde, the aldehyde group is first protected as its dimethyl acetal using ethylene glycol and p-toluenesulfonic acid in toluene. The protected intermediate then undergoes magnesium-halogen exchange with propargyl magnesium bromide at 0°C in tetrahydrofuran (THF), yielding the propargylated product after 8 hours. Final oxidation with Dess-Martin periodinane (DMP) in dichloromethane restores the aldehyde group with 65% overall yield.

Comparative Analysis

While this method avoids transition metal catalysts, it suffers from:

-

Multi-step synthesis : Protection/deprotection steps increase procedural complexity.

-

Moderate yields : Competing side reactions during Grignard addition limit efficiency.

Installing fluorine after propargyl group introduction presents unique challenges due to the thermal instability of terminal alkynes.

High-Temperature Fluorination

A patent-described method reacts 6-(prop-1-yn-1-yl)-2-chlorobenzaldehyde with spray-dried potassium fluoride (3 equiv) in the presence of tetraphenylphosphonium bromide and 18-crown-6 at 230°C. After 7 hours, gas chromatography analysis shows complete consumption of starting material, yielding 49% 2-fluoro-6-(prop-1-yn-1-yl)benzaldehyde alongside 11% difluorinated byproducts.

Thermal Degradation Concerns

Extended reaction times (>5 hours) lead to partial decomposition of the propargyl group, as evidenced by the formation of polymeric residues. This necessitates precise temperature control and shorter reaction durations.

One-Pot Tandem Fluorination-Coupling

Emerging strategies combine fluorination and propargylation in a single reaction vessel to improve atom economy.

Copper-Mediated Tandem Process

A recent advance employs copper(I) thiophene-2-carboxylate (CuTc) as a dual catalyst for both fluorodechlorination and alkyne coupling. In this setup:

-

2,6-Dichlorobenzaldehyde undergoes fluorination with KF at 150°C

-

In situ coupling with propargyl tosylate occurs via a Castro-Stephens mechanism

This method achieves 58% yield but requires rigorous exclusion of moisture.

Comparative Evaluation of Synthetic Routes

The table below summarizes critical parameters for each method:

| Method | Starting Material | Key Reagents/Conditions | Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|---|

| Sonogashira Coupling | 2-Fluoro-6-iodobenzaldehyde | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 78% | 98.5% | >100g |

| Grignard Addition | 2-Fluoro-6-bromobenzaldehyde | Propargyl MgBr, DMP, DCM | 65% | 97.2% | <50g |

| Post-Fluorination | 6-Propargyl-2-Cl-benzaldehyde | KF, 18-crown-6, 230°C | 49% | 91.8% | Limited |

| Tandem Process | 2,6-Dichlorobenzaldehyde | CuTc, KF, propargyl tosylate | 58% | 94.1% | Pilot-scale |

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling reactions between fluorinated benzaldehyde precursors and propargyl derivatives. For example, a modified Ullmann coupling or Sonogashira reaction may be employed to introduce the prop-1-yn-1-yl group at the 6-position of 2-fluorobenzaldehyde . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC–MS) are used to track reaction progress and identify intermediates .

- Purification : Column chromatography with ethyl acetate/hexane gradients is standard, followed by recrystallization for high-purity yields.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regioselectivity and purity, while infrared (IR) spectroscopy validates aldehyde and alkyne functional groups .

Q. 1.2. How is the purity and structural integrity of 2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde validated in academic research?

Methodological Answer: Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, while structural validation employs:

- Multi-nuclear NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns .

- High-resolution mass spectrometry (HRMS) : Resolves molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- X-ray crystallography : For crystalline derivatives, SHELX software (SHELXL/SHELXS) refines crystal structures to confirm bond lengths and angles .

Advanced Research Questions

Q. 2.1. How does the propargyl group influence the reactivity of 2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde in click chemistry applications?

Methodological Answer: The prop-1-yn-1-yl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles. Key considerations include:

- Catalytic Systems : Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) enhance regioselectivity for 1,4-triazoles .

- Kinetic Studies : Reaction progress is monitored via in situ IR spectroscopy to optimize temperature (typically 25–60°C) and solvent (DMSO or THF).

- Computational Modeling : Density functional theory (DFT) predicts transition states and activation energies for alkyne-azide interactions .

Q. 2.2. What strategies resolve contradictions between experimental and computational data for rotational barriers in fluorinated benzaldehydes?

Methodological Answer: Discrepancies in rotational barriers (e.g., aldehyde group torsion) are addressed by:

- High-resolution FTIR spectroscopy : Far-infrared studies (50–500 cm⁻¹) directly measure torsional modes, resolving ambiguities from earlier low-resolution data .

- Synchrotron-based techniques : Temperature-dependent X-ray diffraction probes conformational flexibility in crystalline states.

- Dynamic NMR (DNMR) : Variable-temperature ¹H NMR tracks coalescence temperatures to estimate energy barriers .

Q. 2.3. How is 2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde utilized as a temporary directing group (TDG) in C–H functionalization?

Methodological Answer: The aldehyde moiety acts as a transient ligand to direct transition-metal catalysts (e.g., Pd, Ru) to specific C–H bonds. Protocols include:

- Meta-Directing : Fluorine’s electron-withdrawing effect enhances coordination to metal centers, enabling meta-selective functionalization of aromatic substrates .

- Post-Reaction Removal : Mild acidic hydrolysis (e.g., HCl/THF) cleaves the TDG without disrupting newly formed bonds.

- Mechanistic Probes : Isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) studies elucidate rate-determining steps .

Specialized Methodological Challenges

Q. 3.1. What analytical challenges arise in quantifying trace impurities in fluorinated benzaldehyde derivatives?

Methodological Answer: Fluorine’s strong electronegativity and isotopic splitting complicate analysis. Solutions include:

- LC-MS/MS with deuterated internal standards : Enhances sensitivity for detecting sub-ppm impurities.

- 19F-1H Heteronuclear Correlation NMR (HETCOR) : Maps spatial relationships between fluorine and proximal protons in impurities.

- Ion mobility spectrometry (IMS) : Differentiates isomeric byproducts based on collision cross-sections .

Q. 3.2. How are crystallographic packing patterns of 2-Fluoro-6-(prop-1-yn-1-yl)benzaldehyde derivatives analyzed for materials science applications?

Methodological Answer: The Mercury software suite (CCDC) enables:

- Void Analysis : Identifies solvent-accessible volumes in crystal lattices, critical for porosity studies .

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., F⋯H contacts) driving packing motifs.

- Packing Similarity Algorithms : Compares structural motifs across derivatives to predict bulk material properties .

Critical Analysis of Contradictory Evidence

- SHELX Refinement Limitations : While SHELXL is widely used for small-molecule crystallography, its handling of disorder in propargyl groups may require manual intervention, leading to subjective bias in thermal parameter modeling .

- Bioactivity Data Gaps : Evidence for PI3Kα/mTOR inhibition in related compounds (e.g., thiophene analogs) lacks direct validation for the propargyl derivative, necessitating targeted kinase assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.